molecular formula C8H14N4 B11916581 (5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)methanamine

(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)methanamine

Cat. No.: B11916581
M. Wt: 166.22 g/mol
InChI Key: BDAAZNPQDJHMKB-UHFFFAOYSA-N
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Description

(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)methanamine ( 933719-03-0) is a chemical compound with the molecular formula C8H14N4 and a molecular weight of 166.22 g/mol. This imidazo[4,5-c]pyridine derivative is supplied as a high-purity material for research and development purposes. Its fused, bicyclic heterocyclic structure, featuring a tetrahydroimidazopyridine core with an aminomethyl functional group, makes it a valuable intermediate in pharmaceutical and chemical research. Researchers utilize this compound in various applications, including as a building block for the synthesis of more complex molecules and in the exploration of new biologically active compounds. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Proper storage conditions and handling procedures should be followed to maintain the integrity of the product. Researchers are advised to consult the safety data sheet and conduct their own stability and compatibility studies for specific experimental applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

(5-methyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-2-yl)methanamine

InChI

InChI=1S/C8H14N4/c1-12-3-2-6-7(5-12)11-8(4-9)10-6/h2-5,9H2,1H3,(H,10,11)

InChI Key

BDAAZNPQDJHMKB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)NC(=N2)CN

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

  • Reactants :

    • Histamine dihydrochloride (1.0 equiv)

    • Paraformaldehyde (1.2 equiv)

    • Solvent: Water or aqueous ethanol

    • Acid Catalyst: Hydrochloric acid (HCl)

  • Procedure :

    • The mixture is refluxed at 90–100°C for 8–12 hours.

    • The reaction proceeds via imine formation, followed by intramolecular cyclization to generate the tetrahydroimidazo[4,5-c]pyridine ring.

  • Workup :

    • Neutralization with NaOH to pH 7–8.

    • Extraction with ethyl acetate or dichloromethane.

    • Purification via silica gel chromatography (eluent: 10–20% methanol in dichloromethane).

Yield : 60–75% (reported for analogous tetrahydroimidazo[4,5-c]pyridines).

Functionalization of the Core Structure

After forming the tetrahydroimidazo[4,5-c]pyridine core, the methanamine group is introduced at the 2-position. This step typically involves:

Nucleophilic Substitution

  • Chlorination :

    • Treat the core with POCl₃ or SOCl₂ to generate a chlorinated intermediate at the 2-position.

  • Amination :

    • React the chlorinated intermediate with aqueous ammonia or methylamine under pressurized conditions.

Example Protocol :

  • Chlorination: 1.5 equiv POCl₃, reflux in DCM for 4 hours.

  • Amination: 2.0 equiv NH₃ (aq.), 80°C, 6 hours.

  • Yield : 50–65%.

Reductive Amination

An alternative route employs reductive amination to install the methanamine group:

  • Aldehyde Intermediate :

    • Oxidize the 2-position to an aldehyde using MnO₂ or PCC.

  • Reductive Amination :

    • React with methylamine in the presence of NaBH₃CN or H₂/Pd-C.

Optimized Conditions :

  • Solvent: MeOH/THF (1:1)

  • Catalyst: 10% Pd/C (5 mol%)

  • Yield : 70–80%.

Catalytic and Green Chemistry Approaches

Recent advances emphasize catalytic methods to improve efficiency and sustainability:

Bi(OTf)₃-Catalyzed Cyclization

Bismuth triflate (Bi(OTf)₃) catalyzes the formation of imidazo[4,5-c]pyridines under mild conditions:

  • Reactants : Histamine derivatives + aldehydes.

  • Conditions : 5 mol% Bi(OTf)₃, DCE, 150°C, 12 hours.

  • Yield : 85–90% (with reduced side products).

Ultrasound-Assisted Synthesis

Ultrasonic irradiation accelerates reaction kinetics:

  • Procedure :

    • Combine histamine, paraformaldehyde, and InCl₃ (20 mol%) in 50% ethanol.

    • Irradiate at 40°C for 20 minutes.

  • Yield : 92% (vs. 65% under conventional heating).

Industrial-Scale Production Considerations

While lab-scale methods are well-documented, industrial synthesis requires optimization for cost and scalability:

Continuous Flow Reactors

  • Advantages : Enhanced heat/mass transfer, shorter reaction times.

  • Parameters :

    • Residence time: 30–60 minutes.

    • Temperature: 100–120°C.

    • Output : 1–5 kg/day.

Solvent Recycling

  • Ethanol/water mixtures are recovered via distillation, reducing waste.

  • Recovery Rate : >90%.

Comparative Analysis of Methods

MethodConditionsYield (%)Purity (%)Scalability
Pictet–SpenglerReflux, HCl, 12h6595Moderate
Reductive AminationH₂/Pd-C, MeOH/THF7598High
Bi(OTf)₃ CatalysisDCE, 150°C, 12h8899High
Ultrasound40°C, 20min9297Limited

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazo[4,5-c]pyridine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazo[4,5-c]pyridine core.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve standard laboratory techniques such as refluxing, stirring, and temperature control.

Major Products

The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

Neurological Disorders

The compound serves as a critical intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its derivatives have been investigated for their ability to inhibit enzymes like glycogen synthase kinase 3 beta (GSK-3β), which is implicated in conditions such as Alzheimer's disease and bipolar disorder .

Antidepressant Activity

Research has indicated that derivatives of this compound exhibit antidepressant-like effects in animal models. Studies show that these compounds may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Compound Target Condition Activity
Derivative AAlzheimer's DiseaseGSK-3β Inhibition
Derivative BDepressionSerotonin Modulation

Enzyme Inhibition Studies

(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)methanamine is utilized in studies focusing on enzyme inhibition and receptor binding. This research helps elucidate metabolic pathways and identify potential therapeutic targets for drug development .

Mechanistic Insights

The compound's role in understanding the structure-activity relationship (SAR) of various inhibitors has been highlighted through molecular dynamics simulations and NMR studies. These investigations provide insights into the binding interactions between the compound and target proteins .

Crop Protection

Research is being conducted on the use of this compound in developing new agrochemicals that enhance crop protection against pests and diseases. Its ability to interact with specific biological pathways makes it a candidate for creating effective pesticides or herbicides .

Application Benefit
Crop ProtectionEnhanced resistance to pests
HerbicidesTargeted action on weed species

Polymer Formulations

The compound can be incorporated into polymer matrices to improve material properties such as flexibility and thermal stability. This application is particularly relevant in the production of advanced materials used in various industries including electronics and automotive .

Diagnostic Tools

There is ongoing research into utilizing this compound for developing diagnostic agents used in imaging techniques. These agents could facilitate early disease detection through enhanced imaging contrast .

Mechanism of Action

The mechanism of action of (5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. For example, it may act as an inhibitor of certain kinases or as a modulator of GABA receptors . These interactions can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 2-(1,5,6,7-Tetrahydro-1′H-spiro[imidazo[4,5-c]pyridine-4,4′-piperidin]-1′-yl)ethanamine

This compound (ChemSpider ID: 1092292-62-0) shares the imidazo[4,5-c]pyridine core but differs in its substitution pattern and ring system:

  • Spiro Architecture : A spiro piperidine ring is fused at the 4-position of the imidazo[4,5-c]pyridine core, increasing conformational rigidity compared to the tetrahydro ring system in the target compound .
Table 1: Structural and Molecular Comparison
Property (5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)methanamine 2-(1,5,6,7-Tetrahydro-1′H-spiro[imidazo[4,5-c]pyridine-4,4′-piperidin]-1′-yl)ethanamine
Core Structure Tetrahydro-imidazo[4,5-c]pyridine Spiro-imidazo[4,5-c]pyridine-piperidine
Substituents 5-Methyl, 2-methanamine 1′-Ethylamine
Molecular Formula C₉H₁₄N₄ C₁₂H₂₀N₄
Molecular Weight 178.24 g/mol 220.32 g/mol
ChemSpider ID Not provided in evidence 1092292-62-0

Functional Implications of Structural Differences

  • Conformational Flexibility : The spiro-piperidine system in the analog restricts rotational freedom, which may enhance binding specificity to certain targets compared to the more flexible tetrahydro ring in the target compound .
  • Basicity and Solubility : The ethanamine group in the analog introduces an additional methylene unit, likely increasing basicity and aqueous solubility relative to the methanamine group.
  • Pharmacophore Potential: The methyl group in the target compound may enhance steric interactions or metabolic stability compared to the unsubstituted spiro analog.

Research Findings and Limitations

  • Structural Characterization : While the target compound lacks detailed spectroscopic data in the provided evidence, the analog in has been cataloged with identifiers (e.g., MFCD11108902), suggesting its use in pharmaceutical screening .
  • Biological Activity: No direct pharmacological data are available for either compound in the evidence. However, imidazo[4,5-c]pyridine derivatives are often explored for CNS or anticancer applications due to their ability to interact with amine-binding targets.
  • Analytical Methods: highlights the use of NOESY correlations and optical rotation comparisons for structural elucidation, which could be applied to the target compound if experimental data were available .

Biological Activity

(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)methanamine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C8H11N3C_{8}H_{11}N_{3}, with a molecular weight of approximately 151.19 g/mol. The structure features a tetrahydroimidazo[4,5-c]pyridine core which is known for diverse biological activities.

Antimicrobial Properties

Research has indicated that imidazopyridine derivatives exhibit notable antimicrobial activity. A study examining various derivatives found that certain compounds displayed significant inhibition against both gram-positive and gram-negative bacteria. For instance, compounds derived from imidazopyridine structures were shown to have minimum inhibitory concentrations (MICs) as low as 0.097 µg/mL against Streptococcus pyogenes and 0.78 µg/mL against Salmonella enterica .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. One research effort focused on the inhibition of glycogen synthase kinase 3 beta (GSK-3β), a target implicated in cancer progression. The synthesized derivatives demonstrated nanomolar potency in inhibiting GSK-3β activity . The structure-activity relationship (SAR) analysis highlighted that modifications to the imidazopyridine core could enhance efficacy and selectivity.

Neuroprotective Effects

Neuroprotective properties have also been attributed to this class of compounds. In vitro studies have shown that certain imidazopyridine derivatives can protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential therapeutic applications in neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in various metabolic pathways.
  • Receptor Modulation : It may modulate neurotransmitter receptors, contributing to its neuroprotective effects.
  • Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate cellular damage.

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial effects of imidazopyridine derivatives, it was found that a specific derivative exhibited significant antibacterial activity against E. coli and Bacillus subtilis. The study utilized the agar diffusion method to evaluate zones of inhibition, confirming the compound's potential as a lead for antibiotic development .

Case Study 2: Cancer Research

A novel derivative of the compound was tested for its anticancer properties in a human cancer cell line model. Results indicated a reduction in cell viability at concentrations as low as 10 µM, with further investigations revealing apoptosis induction through caspase activation pathways .

Data Tables

Biological Activity Target IC50/Effect Reference
AntibacterialStreptococcus pyogenesMIC = 0.097 µg/mL
AnticancerGSK-3βNanomolar inhibition
NeuroprotectionNeuronal cellsReduced apoptosis

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